1-tert-butyl-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Description
1-tert-Butyl-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a tert-butyl group at position 1, methyl groups at positions 4 and 6, and a cyano group at position 2. Its structure combines steric bulk (tert-butyl) with electron-donating methyl groups, which influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
1-tert-butyl-4,6-dimethylpyrrolo[2,3-b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-9-6-10(2)16-13-12(9)11(7-15)8-17(13)14(3,4)5/h6,8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNJVRVUCJMRNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=CN2C(C)(C)C)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe carbonitrile group is often introduced via nucleophilic substitution reactions using cyanide sources .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Cyclization of Pyridine Derivatives
A common method involves the cyclization of substituted pyridine precursors. Key steps include:
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Starting Materials : Pyridine derivatives (e.g., 4,6-dimethylpyridine)
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Reaction Conditions : Specific catalysts or reagents to facilitate ring formation
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Yield Optimization : Industrial-scale production often employs continuous flow reactors or automated systems to enhance efficiency.
Hantzsch Reaction for Thiazolyl Derivatives
An alternative pathway involves the Hantzsch reaction to construct thiazole rings fused to the pyrrolopyridine core:
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Intermediates : Pyrrolo[2,3-b]pyridine-carbothioamides 7a–b and 3-bromoacetyl-pyrrolo[2,3-b]pyridines 9a–f
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Reaction Steps :
| Method | Key Reagents/Conditions | Yield Range |
|---|---|---|
| Cyclization | Pyridine derivatives, catalysts | Not specified |
| Hantzsch Reaction | Lawesson’s reagent, AlCl₃, BrCOCH₂Br | 60–94% |
Cyclization Process
The synthesis of the core pyrrolopyridine structure involves intramolecular cyclization. For example:
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Precursor Activation : Substituted pyridine derivatives are functionalized to create reactive sites for cyclization.
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Nucleophilic Attack : A nucleophilic group (e.g., amine) attacks an electrophilic position, forming the fused bicyclic system.
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Aromatic Stabilization : The resulting pyrrolopyridine core undergoes aromatic stabilization, completing the ring structure.
Hantzsch Reaction Mechanism
This reaction forms thiazole rings fused to the pyrrolopyridine core:
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Carbothioamide Formation : Pyrrolo[2,3-b]pyridine-carboxamides react with Lawesson’s reagent to form carbothioamides.
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Acyl Group Introduction : Bromoacetyl groups are introduced via acylation with BrCOCH₂Br.
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Thiazole Ring Formation : Refluxing carbothioamides and bromoacetyl derivatives in ethanol generates the thiazole ring through a condensation reaction .
Chemical Transformations
The compound undergoes several transformations relevant to its chemical and biological properties:
| Reaction Type | Conditions | Product |
|---|---|---|
| Cyanide Hydrolysis | Acidic/basic conditions | Amide or carboxylic acid derivatives |
| Methyl Substitution | Electrophilic substitution | Substituted pyrrolopyridines |
| Alkylation | Alkylation reagents | Alkylated pyrrolopyridines |
Structural and Spectral Characterization
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Molecular Formula : C₁₃H₁₆N₃ (with substituents)
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Key Analytical Data :
This compound’s synthesis and reactivity highlight its utility in drug discovery, particularly in targeting oncogenic FGFR pathways. Its well-defined synthesis pathways and chemical versatility underscore its importance in medicinal chemistry research.
Scientific Research Applications
1-tert-butyl-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-tert-butyl-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolo[2,3-b]pyridine Core
Electron-Withdrawing vs. Electron-Donating Groups
- 1-tert-Butyl-6-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (MW: 281.28): The trifluoromethyl group at position 4 introduces strong electron-withdrawing effects, enhancing metabolic stability and lipophilicity compared to the methyl-substituted target compound. This derivative is marketed for medicinal applications due to its enhanced bioavailability .
- This contrasts with the tert-butyl group in the target compound, which prioritizes steric protection over aromatic interactions .
Functional Group Modifications
- Such groups confer antibacterial and cytotoxic properties, highlighting the role of functional groups in bioactivity divergence .
Fused Ring Systems: Chromeno[2,3-b]pyridine Derivatives
2,4-Diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile
Synthesized via a multicomponent reaction, this compound’s fused chromene ring enhances planarity and π-stacking capability, making it suitable for biological applications.
2,4-Diamino-5-(phenylthio)-5H-chromeno[2,3-b]pyridine-3-carbonitrile (PPC-1)
Used as a corrosion inhibitor for N80 steel in acidic environments, this derivative leverages the chromeno core’s aromaticity and sulfur-based substituents to adsorb onto metal surfaces. The target compound, lacking a fused chromene ring, is less likely to exhibit similar corrosion inhibition properties .
Biological Activity
1-tert-butyl-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H14N2
- Molecular Weight : 198.26 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound features a pyrrolo[2,3-b]pyridine core, which is known for its ability to interact with various biological targets.
This compound has been shown to exhibit multiple mechanisms of action:
- Enzyme Inhibition : It acts as an inhibitor for various kinases, which are crucial in cell signaling pathways. For instance, it has demonstrated significant inhibitory activity against DYRK1A, a kinase involved in cellular proliferation and differentiation.
- Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress in cells. This is particularly important in preventing cellular damage associated with chronic diseases.
Anticancer Effects
Recent studies have indicated that this compound possesses anticancer properties. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. It was found to significantly reduce the production of pro-inflammatory cytokines in LPS-stimulated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.
Data Table: Summary of Biological Activities
| Activity Type | Assay Type | Result | Reference |
|---|---|---|---|
| Anticancer | Cell Viability Assay | IC50 = 15 µM | |
| Anti-inflammatory | Cytokine Release Assay | Decreased IL-6 by 40% | |
| Antioxidant | ORAC Assay | Increased antioxidant capacity |
Case Studies
Case Study 1: DYRK1A Inhibition
In a study published by ChemRxiv, researchers synthesized derivatives of the compound that exhibited nanomolar-level inhibition of DYRK1A. The results indicated that these derivatives could serve as potential therapeutic agents for neurodegenerative diseases where DYRK1A plays a pivotal role .
Case Study 2: Anti-inflammatory Effects
Another study evaluated the anti-inflammatory effects of the compound in a mouse model of colitis. The administration of this compound resulted in a significant reduction in colon inflammation and improved histological scores .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| None (acidic) | AcOH | 100 | 24 | 65–75 | |
| Fe₃O₄@SiO₂/Pd(II) | EtOH | 60 | 3 | 88–92 | |
| KF (homogeneous) | MeOH | 80 | 6 | 78–82 |
How do structural modifications at the pyrrolo[2,3-b]pyridine core affect biological activity?
Advanced
Substituents like tert-butyl and methyl groups influence lipophilicity and binding affinity. For example, chromeno[2,3-b]pyridine-3-carbonitrile analogs exhibit anti-inflammatory and neuroprotective effects by modulating COX-2 and Aβ aggregation . Computational docking studies (e.g., AutoDock Vina) can predict interactions with targets like kinases or GPCRs. Replacements at the 4- and 6-positions with electron-withdrawing groups (e.g., CF₃) enhance metabolic stability but may reduce solubility .
Q. Table 2: Bioactivity of Analogous Compounds
| Compound | Target/Activity | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| Chromeno[2,3-b]pyridine derivative | COX-2 inhibition | 1.2 μM | |
| 4-Trifluoromethyl analog | Antitumor (MCF-7 cells) | 8.7 μM | |
| 6-Oxo derivative | Neuroprotection (in vitro) | 12.5 μM |
What analytical techniques are essential for characterizing this compound and its intermediates?
Q. Basic
Q. Advanced
- LC-MS/MS : Identifies trace impurities (e.g., des-cyano byproducts).
- In situ IR Spectroscopy : Monitors reaction progress via CN stretch (2200–2250 cm⁻¹) .
How can computational modeling guide the design of derivatives with improved pharmacokinetics?
Q. Advanced
- DFT Calculations : Predict electron density maps to optimize substituent placement for H-bonding or π-π interactions.
- MD Simulations : Assess stability in lipid bilayers to enhance blood-brain barrier penetration .
- ADMET Prediction : Tools like SwissADME estimate logP (optimal ~2.5) and CYP450 inhibition risks .
What strategies resolve contradictions in catalytic efficiency across studies?
Advanced
Discrepancies in catalyst performance (e.g., Pd(II) vs. KF) arise from substrate-specific activation. For example:
- Pd(II) Catalysts : Prefer electron-deficient arylaldehydes, with TOF up to 120 h⁻¹ .
- KF-Mediated Reactions : Require polar protic solvents (MeOH/H₂O) for anion stabilization .
Methodological Recommendation : Conduct kinetic isotope effect (KIE) studies to distinguish rate-limiting steps (e.g., Knoevenagel vs. cyclization).
What are the challenges in scaling up synthesis for in vivo studies?
Q. Advanced
- Byproduct Control : Scale-up increases side reactions (e.g., dimerization); use flow chemistry for better heat/mass transfer .
- Purification : Silica gel chromatography is impractical; switch to recrystallization (solvent: hexane/EtOAc) or centrifugal partitioning .
How to evaluate the compound’s stability under physiological conditions?
Q. Basic
- pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24h; monitor degradation via HPLC .
- Light Sensitivity : Store in amber vials at –20°C; UV-Vis tracks photooxidation (λmax 270 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
